XLogP3-AA: 2,4-Dichloro vs. 3,5-Dichloro Analogs
The target compound exhibits a computed XLogP3-AA value of 2.7, indicating moderate lipophilicity within the range typically sought for CNS drug-like properties [1]. In contrast, the unoxidized analog n-(3,5-dichlorophenyl)tetrahydrothiophen-3-amine (CAS 1019496-04-8) lacks the two sulfone oxygen atoms, which are strong hydrogen-bond acceptors, and is expected to display a higher logP value (estimated ~3.3–3.5 based on the contribution of the sulfone group, though an experimentally measured value is not publicly available) . The lower logP of the 1,1-dioxide relative to the thiolane analog translates to a predicted improvement in aqueous solubility and a reduction in non-specific protein binding, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetics [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | n-(3,5-Dichlorophenyl)tetrahydrothiophen-3-amine (thiolane, no dioxide): estimated ~3.3–3.5 (computed contribution method; no published experimental value) |
| Quantified Difference | ΔlogP ≈ -0.6 to -0.8 (lower for the dioxide) |
| Conditions | Computed by XLogP3 method (PubChem); comparator estimate derived from fragment-based logP contribution of the sulfone group |
Why This Matters
The lower lipophilicity of the 1,1-dioxide directly impacts solubility and protein binding, making it a more suitable candidate for aqueous biological assay formats and formulations where the unoxidized thiolane would suffer from poor solubility.
- [1] PubChem Compound Summary. N-(2,4-dichlorophenyl)-1,1-dioxothiolan-3-amine; CID 20119582. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/20119582 (accessed 2026-04-30). View Source
